tert-Butyl 4-(((4-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate

Regioisomer selectivity Piperidine scaffold geometry Kinase inhibitor pharmacophore

tert-Butyl 4-(((4-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate (CAS 1261232-36-3) is a synthetic intermediate belonging to the piperidine-1-carboxylate class, featuring a Boc-protected piperidine ring linked via a methylene-oxy spacer to a 4-methylpyrimidine moiety. With a molecular formula of C16H25N3O3, a molecular weight of 307.39 g/mol, a computed XLogP3-AA of 2.5, a topological polar surface area (TPSA) of 64.6 Ų, five hydrogen bond acceptors, zero hydrogen bond donors, and five rotatable bonds, this compound occupies a defined physicochemical space that distinguishes it from closely related regioisomers and linker variants.

Molecular Formula C16H25N3O3
Molecular Weight 307.39 g/mol
CAS No. 1261232-36-3
Cat. No. B3227720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(((4-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate
CAS1261232-36-3
Molecular FormulaC16H25N3O3
Molecular Weight307.39 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)OCC2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C16H25N3O3/c1-12-5-8-17-14(18-12)21-11-13-6-9-19(10-7-13)15(20)22-16(2,3)4/h5,8,13H,6-7,9-11H2,1-4H3
InChIKeyCCFXDIXHLVTCIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(((4-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate (CAS 1261232-36-3): Structural Identity, Physicochemical Profile, and Procurement Baseline


tert-Butyl 4-(((4-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate (CAS 1261232-36-3) is a synthetic intermediate belonging to the piperidine-1-carboxylate class, featuring a Boc-protected piperidine ring linked via a methylene-oxy spacer to a 4-methylpyrimidine moiety [1]. With a molecular formula of C16H25N3O3, a molecular weight of 307.39 g/mol, a computed XLogP3-AA of 2.5, a topological polar surface area (TPSA) of 64.6 Ų, five hydrogen bond acceptors, zero hydrogen bond donors, and five rotatable bonds, this compound occupies a defined physicochemical space that distinguishes it from closely related regioisomers and linker variants [1][2]. It is supplied by multiple vendors at purities ranging from 95% to 98% and is utilized primarily as a building block in pharmaceutical research, particularly in kinase inhibitor and receptor modulator programs .

Why Generic Substitution Is Not Advisable for tert-Butyl 4-(((4-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate


Within the piperidine-pyrimidine Boc-protected intermediate family, seemingly minor structural variations—regioisomeric attachment point on the piperidine ring, presence or absence of a methylene spacer, and the identity of the linking heteroatom—produce measurable differences in computed LogP, TPSA, hydrogen-bonding capacity, and rotatable bond count that directly impact downstream coupling efficiency, solubility, and pharmacokinetic properties of final drug candidates [1][2]. Patent literature on pyrimidine-based kinase inhibitors explicitly designates 4-substituted piperidine scaffolds as privileged geometries for achieving selective target engagement, making the 2- or 3-substituted regioisomers structurally inadequate surrogates in programs that have already established SAR around the 4-position vector [3][4]. Substitution with the direct-oxy analog (lacking the methylene spacer) or the amino-linked variant alters the spatial presentation of the pyrimidine ring relative to the piperidine core, potentially invalidating the geometry-activity relationships established during lead optimization [1][2].

Product-Specific Quantitative Evidence Guide: Measurable Differentiation of tert-Butyl 4-(((4-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate from Its Closest Analogs


Regioisomeric Position Differentiation: 4-Position vs. 2- and 3-Position Substitution on the Piperidine Ring

The target compound carries the 4-methylpyrimidin-2-yloxymethyl substituent at the 4-position of the piperidine ring. Its 2-position regioisomer (CAS 1261232-37-4) and 3-position regioisomer (CAS 1261230-13-0) share identical molecular formula (C16H25N3O3), molecular weight (307.39 g/mol), and TPSA (64.6 Ų), yet differ in the spatial orientation of the pyrimidine-bearing arm relative to the Boc-protected nitrogen [1][2]. The 4-substituted geometry is explicitly preferred in kinase inhibitor pharmacophores such as those described in WO2008038011, where 2,4-disubstituted pyrimidines bearing oxy-methyl-piperidine groups at the 4-position are claimed for aurora kinase inhibition, whereas 2- or 3-substituted analogs would project the pyrimidine ring along incompatible trajectories [3]. The 2-position regioisomer is listed as a discontinued product by at least one major European supplier (CymitQuimica, Ref. 10-F089893), indicating lower commercial sustainability .

Regioisomer selectivity Piperidine scaffold geometry Kinase inhibitor pharmacophore

Linker Chemistry Differentiation: Methylene-Oxy Spacer vs. Direct-Oxy Attachment

The target compound incorporates a methylene-oxy (-CH2-O-) spacer between the piperidine C4 and the pyrimidine O2 position, distinguishing it from the direct-oxy analog tert-butyl 4-((4-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate (CAS 1261232-34-1), which attaches the pyrimidine oxygen directly to the piperidine ring [1][2]. The additional methylene group increases the molecular weight by 14.03 Da (307.39 vs. 293.36), adds one rotatable bond (5 vs. 4), and raises the computed LogP by approximately 0.2 log units (2.5 vs. 2.3) [1][2]. This linker extension increases conformational flexibility and slightly enhances lipophilicity, which can influence membrane permeability and metabolic stability of downstream drug candidates [3]. The direct-oxy analog carries a distinct InChIKey (UHJGOVLHBGWERI-UHFFFAOYSA-N vs. target CCFXDIXHLVTCIV-UHFFFAOYSA-N) and a different MDL number (MFCD18380100 vs. target MFCD18380205), ensuring unambiguous chemical identity in procurement and inventory systems [1].

Linker flexibility Rotatable bonds Lipophilicity modulation

Heteroatom Linker Differentiation: Oxygen vs. Amino (-NH-) Linker Impact on Hydrogen Bond Donor Capacity

The target compound employs an ether-type oxygen linker (O-CH2-) to the pyrimidine ring, whereas the amino analog tert-butyl 4-(((4-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate (CAS 1261230-81-2) utilizes an amine (-NH-CH2-) linker [1]. This difference changes the hydrogen bond donor count from 0 (target) to 1 (amino analog) and alters the molecular formula from C16H25N3O3 to C16H26N4O2 [1]. The presence of an additional H-bond donor in the amino analog may reduce passive membrane permeability and increase efflux transporter recognition relative to the oxygen-linked target, a factor documented in systematic matched molecular pair analyses of ether vs. amine linkers in CNS drug discovery [2]. Both compounds carry GHS07 hazard warnings (H302, H315, H319, H335) and require similar handling precautions .

Hydrogen bond donor Linker chemistry Permeability Drug-likeness

Commercial Purity Tier Differentiation: 98% vs. 95% Minimum Purity Specifications

The target compound is commercially available at a certified minimum purity of 98% (NLT 98%) from suppliers including Leyan (Product No. 1779223) and MolCore . In contrast, its 2-position regioisomer (CAS 1261232-37-4) and 3-position regioisomer (CAS 1261230-13-0) are predominantly offered at lower purity tiers: AKSci lists the 3-isomer at 95% min. purity, and Chemenu lists the target compound at 95% purity under catalog CM491334 . The 98% purity grade is relevant for applications requiring tighter stoichiometric control, such as multi-step convergent synthesis where intermediate purity directly affects final API purity and yield [1]. The Fluorochem listing for the target compound (F090000, 500 mg) was priced at £320.00 as of March 2022, providing a historical procurement cost benchmark [2].

Purity specification Procurement quality Synthetic reliability

Storage and Handling Differentiation: Temperature-Controlled Storage Requirement

The target compound requires storage at 2–8°C in a sealed, dry environment according to Chemenu's product specifications for catalog CM491334 . This refrigerated storage requirement is consistent with the presence of the Boc protecting group, which is susceptible to thermal deprotection and moisture-catalyzed degradation [1]. In comparison, AKSci lists the 3-position regioisomer (8110DP) with a generic 'store long-term in a cool, dry place' specification without an explicit temperature range, and does not mandate refrigeration . While both compounds carry GHS07 hazard pictograms and identical hazard statements (H302, H315, H319, H335), the explicit cold-chain requirement for the target compound signals higher intrinsic lability of the Boc-carbamate under ambient conditions, which must be factored into procurement logistics and inventory management for multi-gram or bulk purchases .

Storage condition Stability Supply chain logistics

Computed Physicochemical Property Profile: Multi-Parameter Differentiation from the Direct-Oxy and Amino-Linked Analogs

A multi-parameter comparison of computed physicochemical descriptors reveals a differentiated property profile for the target compound relative to its closest analogs [1][2]. The target compound (XLogP3-AA 2.5, TPSA 64.6 Ų, rotatable bonds 5, HBD 0, HBA 5, complexity 362, heavy atom count 22) occupies a distinct region of chemical space compared to both the direct-oxy analog (XLogP3-AA 2.3, rotatable bonds 4, complexity 332, heavy atom count 21) and the amino-linked analog (HBD 1, MW 306.40) [1][2]. The combination of moderate lipophilicity (LogP 2.5), absence of hydrogen bond donors, and five rotatable bonds places the target compound within favorable drug-like chemical space (Lipinski rule-compliant: MW <500, LogP <5, HBD <5, HBA <10) while offering a distinct balance of flexibility and polarity not replicated by any single analog [3]. The target compound's computed complexity index (362) is higher than the direct-oxy analog (332), reflecting the additional methylene group's contribution to topological complexity [1][2].

Computed properties Drug-likeness Lead optimization Matched molecular pair

Best Research and Industrial Application Scenarios for tert-Butyl 4-(((4-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate Based on Evidence-Linked Differentiation


Kinase Inhibitor Lead Optimization Requiring 4-Position Piperidine Substitution Geometry

In kinase inhibitor programs where structure-activity relationships have been established around 4-substituted piperidine-pyrimidine scaffolds—exemplified by the aurora kinase inhibitor chemotype described in WO2008038011 and the fused pyrimidinopiperidine derivatives of WO2017211216—this compound serves as the geometrically correct Boc-protected intermediate for constructing the 4-position substitution vector [1][2]. The 2- and 3-position regioisomers, despite sharing identical molecular formula and global computed descriptors, project the pyrimidine ring along incompatible trajectories that would disrupt the hydrogen bond network with the kinase hinge region, making them unsuitable surrogates [3]. Procurement of the correct 4-position isomer is therefore a critical go/no-go decision point for maintaining SAR continuity in these programs.

CNS-Penetrant Candidate Synthesis Requiring Neutral, Low H-Bond Donor Linkers

For central nervous system (CNS) drug discovery programs where minimizing hydrogen bond donor count is essential to maintain passive blood-brain barrier permeability and avoid P-glycoprotein efflux recognition, the target compound's oxygen linker (HBD = 0) provides a critical advantage over the amino-linked analog (HBD = 1) [1][2]. Matched molecular pair analyses in the CNS drug design literature have established that replacing an NH linker with an O linker reduces HBD count and TPSA, correlating with improved brain exposure in rodent models [3]. The target compound thus represents the preferred intermediate when the candidate molecule must traverse the BBB while retaining the 4-methylpyrimidine pharmacophore [4].

Multi-Step Convergent Synthesis Requiring High-Purity Intermediates for Stoichiometric Control

In convergent synthetic routes where late-stage coupling of the Boc-deprotected piperidine intermediate to a complex pyrimidine-containing fragment is planned, the 98% purity grade available from Leyan and MolCore provides tighter stoichiometric control compared to the 95% grade commonly supplied for the 3-position regioisomer [1][2]. The additional 3% purity margin can translate to meaningful improvements in coupling efficiency and reduced purification burden, particularly when the downstream fragment is precious or the final deprotection step is sensitive to impurities [3]. The Fluorochem 500 mg listing at £320.00 (2022 pricing) provides a historical reference for budgeting multi-gram procurement [4].

Scaffold-Hopping Campaigns Requiring Linker Length Modulation Between Piperidine and Pyrimidine

When a medicinal chemistry program seeks to systematically explore the impact of linker length on target binding affinity by comparing matched molecular pairs, the target compound (with its methylene-oxy spacer: 5 rotatable bonds, MW 307.39) and the direct-oxy analog (no methylene spacer: 4 rotatable bonds, MW 293.36) constitute a well-defined matched pair that isolates the effect of one methylene unit on potency, selectivity, and ADME properties [1][2]. The computed ΔLogP of approximately +0.2 and ΔMW of +14.03 Da allow quantitative structure-property relationship (QSPR) modeling of the linker's contribution to the overall molecular property profile, supporting rational, data-driven scaffold evolution rather than trial-and-error analog synthesis [3].

Quote Request

Request a Quote for tert-Butyl 4-(((4-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.